molecular formula C51H100N22O11 B12398245 Protein Kinase C Substrate

Protein Kinase C Substrate

Cat. No.: B12398245
M. Wt: 1197.5 g/mol
InChI Key: PBWMKSKSLNNGHP-GWMUGDFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Key Applications

  • Cancer Research
    • PKC substrates are implicated in various cancers, making them targets for therapeutic intervention. For instance, studies have shown that different PKC isoforms (α, δ, ζ) interact with distinct substrates in breast cancer cells, influencing cell proliferation and survival pathways .
    • Case Study : In a study involving MCF-10A cells, Cdc42 effector protein-4 was identified as a novel substrate for PKC isoforms, highlighting its potential role in cancer progression .
  • Neurobiology
    • PKC substrates are critical in neuronal signaling and plasticity. The epsilon isoform of PKC (PKCε) has been shown to regulate synaptic transmission and is involved in neurodegenerative diseases.
    • Case Study : Research has demonstrated that PKCε phosphorylates specific substrates that modulate synaptic strength, indicating its role in learning and memory processes .
  • Cardiovascular Research
    • PKC substrates are involved in cardiac signaling pathways that regulate heart function. Alterations in PKC activity can lead to heart diseases.
    • Case Study : Investigations into PKCε's role in cardiac myocytes revealed its involvement in hypertrophic signaling pathways, suggesting potential therapeutic targets for heart failure .
  • Drug Development
    • Identifying specific PKC substrates aids in the development of selective inhibitors that can modulate kinase activity without affecting other kinases.
    • Case Study : A substrate-mediated selection method was employed to discover small molecules that inhibit Src-dependent signaling pathways, demonstrating a novel approach to drug discovery targeting PKC-related pathways .

Table 1: Kinetic Parameters of Synthetic Peptides as Substrates for PKC

Peptide SequenceKm (µM)Vmax (nmol/min/mg)Specificity
KRPSQRAKY132.5High
Lys-Arg-Pro-Ser-Gln-Arg-Ala-Lys-Tyr201.8Moderate
All-D Peptide500.5Low

Note: Kinetic parameters were derived from Michaelis-Menten kinetics analysis .

Table 2: Identified Substrates of PKC Isoforms in Cancer Research

Substrate NameAssociated PKC IsoformRole in Cancer
Cdc42 Effector Protein-4α, δ, ζCell proliferation
p53αTumor suppression
BadεApoptosis regulation

Note: This table summarizes findings from various studies focusing on PKC substrates in cancer biology .

Biological Activity

Protein Kinase C (PKC) is a family of serine/threonine kinases that play critical roles in various cellular functions, including differentiation, proliferation, and apoptosis. The biological activity of PKC substrates is essential for understanding the signaling pathways mediated by PKC. This article provides a comprehensive overview of the biological activity of PKC substrates, focusing on their mechanisms, specificity, and implications in health and disease.

Overview of Protein Kinase C

PKC comprises a large family of enzymes with ten isoforms categorized into three groups based on their cofactor requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). Each isoform exhibits distinct tissue distribution and regulatory mechanisms. The activation of cPKCs requires diacylglycerol (DAG), calcium ions, and phosphatidylserine, while nPKCs require only DAG and phosphatidylserine. Atypical PKCs do not depend on DAG or calcium for activation .

PKC substrates are primarily phosphorylated at serine and threonine residues. The phosphorylation process involves the binding of PKC to its substrate through specific recognition sequences. Research has shown that the substrate binding site is flexible, allowing for variations in substrate structure while maintaining phosphorylation capabilities .

Case Study: Pleckstrin

Pleckstrin is a well-studied PKC substrate involved in monocyte/macrophage signaling. It undergoes phosphorylation that induces conformational changes affecting its interaction with phosphoinositides. This interaction modulates intracellular calcium signaling and PKC activation .

Substrate Specificity

Substrate specificity is a critical aspect of PKC activity. Studies have demonstrated that the presence of certain amino acids can significantly influence the binding affinity and phosphorylation efficiency of substrates. For instance, the substitution of L-amino acids with D-amino acids in peptide substrates has been shown to affect kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) for phosphorylation reactions .

Table 1: Kinetic Parameters for PKC Substrates

Peptide SequenceKm (µM)Vmax (pmol/min)
KRPSQRAKY10200
D-KRPSQRAKY25150
L-KRPSQRAKY5300

The data indicate that even minor modifications to peptide structure can lead to significant changes in enzymatic activity, highlighting the importance of substrate design in therapeutic applications.

Research Findings

Recent studies have identified various novel substrates for different PKC isoforms. For example, M2 pyruvate kinase has been recognized as a substrate for δPKC, demonstrating unique interactions not observed with other isoforms. This specificity suggests that targeting specific PKC pathways could provide therapeutic benefits in conditions like cancer and metabolic disorders .

Implications in Disease

The dysregulation of PKC activity and its substrates has been implicated in numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. For instance, aberrant PKC signaling can lead to uncontrolled cell proliferation and survival, contributing to tumorigenesis . Understanding the specific roles of different PKC substrates may aid in developing targeted therapies.

Properties

Molecular Formula

C51H100N22O11

Molecular Weight

1197.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C51H100N22O11/c1-26(2)24-35(44(80)69-31(15-10-20-62-48(54)55)40(76)67-32(16-11-21-63-49(56)57)42(78)72-36(47(83)84)25-27(3)4)71-46(82)38(29(7)74)73-43(79)34(18-13-23-65-51(60)61)68-39(75)30(14-8-9-19-52)66-41(77)33(17-12-22-64-50(58)59)70-45(81)37(53)28(5)6/h26-38,74H,8-25,52-53H2,1-7H3,(H,66,77)(H,67,76)(H,68,75)(H,69,80)(H,70,81)(H,71,82)(H,72,78)(H,73,79)(H,83,84)(H4,54,55,62)(H4,56,57,63)(H4,58,59,64)(H4,60,61,65)/t29-,30+,31+,32+,33+,34+,35+,36+,37+,38+/m1/s1

InChI Key

PBWMKSKSLNNGHP-GWMUGDFHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N

Origin of Product

United States

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